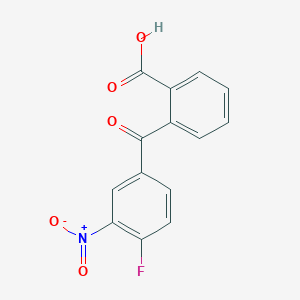
5-((1,3-Diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene)-1,3-diethyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((1,3-Diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene)-1,3-diethyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione is a complex organic compound with a unique structure that combines elements of benzimidazole and pyrimidine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1,3-Diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene)-1,3-diethyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrimidine precursors, followed by their condensation under specific conditions to form the final product. Common reagents used in these reactions include ethyl iodide, thiourea, and various solvents such as ethanol or dimethylformamide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
5-((1,3-Diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene)-1,3-diethyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.
科学的研究の応用
5-((1,3-Diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene)-1,3-diethyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological pathways.
Medicine: Potential applications in medicine include the development of new drugs or therapeutic agents. The compound’s structure may allow it to interact with specific biological targets, leading to the discovery of novel treatments.
Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 5-((1,3-Diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene)-1,3-diethyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 5-Cyano-2-[3-(5-cyano-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propenyl]-1-ethyl-3-(4-sulfobutyl)-1H-benzimidazolium hydroxide
- 2-[(1e,3e)-5-(1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-ylidene)-3-(3-hydroxypropyl)-1,3-pentadienyl]-1,3-dimethyl-3h-benzimidazolium perchlorate
Uniqueness
5-((1,3-Diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene)-1,3-diethyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione is unique due to its combination of benzimidazole and pyrimidine structures. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
57071-02-0 |
|---|---|
分子式 |
C21H26N4O2S |
分子量 |
398.5 g/mol |
IUPAC名 |
5-[2-(1,3-diethylbenzimidazol-2-ylidene)ethylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C21H26N4O2S/c1-5-22-16-11-9-10-12-17(16)23(6-2)18(22)14-13-15-19(26)24(7-3)21(28)25(8-4)20(15)27/h9-14H,5-8H2,1-4H3 |
InChIキー |
ZPQXPCFUSWSISP-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2N(C1=CC=C3C(=O)N(C(=S)N(C3=O)CC)CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4(5H)-Thiazolone, 2-(diphenylamino)-5-[(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-](/img/structure/B15344600.png)
![4-[5-(diethylamino)pentan-2-ylimino-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline; 2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15344612.png)






![N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide](/img/structure/B15344656.png)



